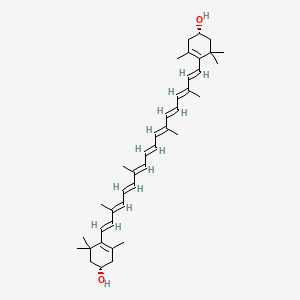

Zeaxanthin, (3S,3'S)-

Beschreibung

Contextual Significance in Biological Systems

Zeaxanthin (B1683548) is a vital antioxidant, protecting cells from the damaging effects of reactive oxygen species (ROS). numberanalytics.com Its unique molecular structure, featuring a long chain of conjugated double bonds, allows it to effectively quench singlet oxygen and scavenge free radicals. numberanalytics.comnih.gov This antioxidant capacity is particularly important in the eye, where high levels of metabolic activity and light exposure generate significant oxidative stress. mdpi.com

In the human retina, zeaxanthin is highly concentrated in the macula, the region responsible for sharp, detailed central vision. ontosight.aimdpi.com Here, it functions as a blue light filter, absorbing high-energy blue light before it can damage the sensitive photoreceptor cells. numberanalytics.comnih.gov This filtering action, combined with its antioxidant properties, is believed to contribute to the reduced risk of age-related macular degeneration (AMD) and cataracts. ontosight.aimdpi.com Beyond the eyes, research suggests potential benefits of zeaxanthin for cognitive health and in mitigating oxidative stress in various tissues throughout the body. ontosight.airesearchgate.net

Stereoisomerism of Zeaxanthin

Zeaxanthin has two chiral centers, which gives rise to three stereoisomeric forms. numberanalytics.comwikipedia.org The arrangement of the hydroxyl groups on the terminal rings determines the specific stereoisomer.

(3R,3'R)-Zeaxanthin

This is the most common and biologically active form of zeaxanthin found in nature. numberanalytics.comwikipedia.org It is the primary isomer present in most dietary sources. fao.org (3R,3'R)-Zeaxanthin is efficiently absorbed from the diet and transported to various tissues, including the eye. foodb.ca

(3R,3'S)-Zeaxanthin (Meso-Zeaxanthin)

Meso-zeaxanthin (B1235934) is a non-dietary stereoisomer, meaning it is not typically found in the foods we eat. nih.govwikipedia.org It is believed to be formed in the retina from the conversion of lutein (B1675518). wikipedia.orgnih.gov Meso-zeaxanthin is found in high concentrations in the center of the macula, alongside (3R,3'R)-zeaxanthin. wikipedia.orgwikipedia.org It is considered to be a powerful antioxidant, potentially even more so than the other two stereoisomers. wikipedia.org

(3S,3'S)-Zeaxanthin: Distinctive Aspects and Research Focus

(3S,3'S)-Zeaxanthin is the third stereoisomer and is found in much smaller quantities in the human retina compared to the other two forms. wikipedia.orgnih.gov While traditionally considered non-dietary, recent studies have detected it in some fish. nih.gov Research into the specific functions and biological significance of (3S,3'S)-zeaxanthin is ongoing, but it is known to be a component of the macular pigment. nih.govnih.gov

Table 1: Comparison of Zeaxanthin Stereoisomers

| Feature | (3R,3'R)-Zeaxanthin | (3R,3'S)-Meso-Zeaxanthin | (3S,3'S)-Zeaxanthin |

| Common Name | Zeaxanthin | Meso-zeaxanthin | - |

| Dietary Source | Abundant in many plants and fruits. wikipedia.orgfao.org | Generally not found in the diet; formed from lutein in the retina. wikipedia.orgnih.gov | Found in some fish. nih.gov |

| Location in Macula | Present throughout the macula. wikipedia.org | Concentrated in the center of the macula. wikipedia.orgwikipedia.org | Present in small amounts. wikipedia.orgnih.gov |

| Primary Origin | Dietary. fao.org | Metabolic conversion of lutein. wikipedia.orgnih.gov | Primarily non-dietary, though detected in some sources. nih.gov |

Historical Scientific Discoveries and Key Research Milestones

The scientific journey to understand zeaxanthin has been a gradual process spanning centuries.

1945: George Wald first identified that the yellow pigment in the macula was composed of carotenoids, specifically xanthophylls. mdpi.comprofjohnnolan.com

Early 1980s: Research led by Snodderly and colleagues significantly advanced the understanding of the macular pigment's role in vision. kemin.com

1985 & 1988: Bone and colleagues chemically identified the components of the macular pigment as lutein and zeaxanthin. profjohnnolan.comnih.gov

1993: The same research group identified the stereoisomers of zeaxanthin present in the human retina, including meso-zeaxanthin and small amounts of (3S,3'S)-zeaxanthin. nih.govnih.gov

1994: A landmark study by Seddon and co-authors linked higher dietary intake of lutein and zeaxanthin with a reduced risk of age-related macular degeneration (AMD). kemin.com

2001: The first Age-Related Eye Disease Study (AREDS) demonstrated that a supplement containing antioxidants and minerals could reduce the risk of advanced AMD. mdpi.com

2006 onwards: The second Age-Related Eye Disease Study (AREDS2) confirmed the benefits of including lutein and zeaxanthin in the formulation for individuals with low dietary intake of these carotenoids. nova.my

Table 2: Key Milestones in Zeaxanthin Research

| Year | Discovery/Milestone | Significance |

| 1945 | Identification of macular pigment as carotenoids. mdpi.comprofjohnnolan.com | Laid the foundation for understanding the chemical nature of the macula's yellow color. |

| 1985 & 1988 | Chemical identification of lutein and zeaxanthin in the macula. profjohnnolan.comnih.gov | Pinpointed the specific carotenoids responsible for macular pigmentation. |

| 1993 | Identification of zeaxanthin stereoisomers in the retina. nih.govnih.gov | Revealed the complexity of zeaxanthin's presence in the eye. |

| 1994 | Association of dietary lutein and zeaxanthin with reduced AMD risk. kemin.com | Provided the first major epidemiological evidence for the protective role of these carotenoids. |

| 2001 & 2006 | AREDS and AREDS2 clinical trials. mdpi.comnova.my | Established the clinical benefit of lutein and zeaxanthin supplementation for eye health. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXZKUSFCKOGQ-ANDPMPNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315686 | |

| Record name | (3S,3′S)-Zeaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72002-36-9 | |

| Record name | (3S,3′S)-Zeaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72002-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeaxanthin, (3S,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072002369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,3′S)-Zeaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEAXANTHIN, (3S,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRI00MMQ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 209.5 °C | |

| Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Bioconversion Pathways of Zeaxanthin, 3s,3 S

Precursor Compounds and Initial Biosynthetic Steps

The formation of (3S,3'S)-zeaxanthin begins with the universal C5 isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) mdpi.com. These units are sequentially assembled to form the C40 backbone, which is the precursor to all carotenoids.

The key stages in this initial phase are:

Formation of Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase catalyzes the condensation of IPP and DMAPP to produce the C20 molecule GGPP mdpi.com.

Synthesis of Phytoene (B131915): The first committed step in carotenoid biosynthesis involves the head-to-head condensation of two GGPP molecules by the enzyme phytoene synthase (PSY) to form the colorless C40 carotenoid, 15-cis-phytoene. This is widely considered the primary rate-limiting step of the pathway mdpi.commdpi.com.

Desaturation and Isomerization to Lycopene (B16060): A series of desaturation and isomerization reactions convert phytoene into the red-colored, linear carotenoid lycopene. This process is carried out by several enzymes, including phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO) mdpi.com.

Cyclization of Lycopene to β-Carotene: The pathway branches at lycopene. For zeaxanthin (B1683548) biosynthesis, the linear lycopene molecule undergoes cyclization at both ends, a reaction catalyzed by lycopene β-cyclase (LCYB). This enzyme introduces a β-ionone ring at each end of the molecule to form β-carotene, the direct precursor to zeaxanthin mdpi.comresearchgate.net.

Table 1: Key Precursors and Enzymes in the Formation of β-Carotene This interactive table summarizes the initial steps leading to the direct precursor of zeaxanthin.

| Precursor Compound | Enzyme | Product |

|---|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Phytoene Synthase (PSY) | Phytoene |

| Phytoene | Phytoene Desaturase (PDS), Z-ISO, ZDS, CRTISO | Lycopene |

Enzymatic Catalysis in Zeaxanthin Formation

The final conversion of β-carotene to zeaxanthin is a critical hydroxylation step. This process is catalyzed by a class of enzymes known as β-carotene hydroxylases, which introduce hydroxyl groups onto the β-ionone rings of the β-carotene molecule.

Beta-carotene hydroxylase (BCH) catalyzes the hydroxylation of the C3 and C3' carbons on the two β-ionone rings of β-carotene. This reaction proceeds in two steps, with β-cryptoxanthin (monohydroxylated β-carotene) as an intermediate, ultimately yielding zeaxanthin (dihydroxylated β-carotene) mdpi.comnih.gov. The specific stereochemistry of the final product, whether (3S,3'S) or (3R,3'R), is determined by the stereospecificity of the particular hydroxylase enzyme.

In plants and other organisms, two main families of enzymes are known to perform this function:

Non-heme Di-iron Hydroxylases (BCH-type): These enzymes, often designated as BCH1 and BCH2 in plants, are primarily responsible for the hydroxylation of β,β-carotenoids like β-carotene mdpi.com. They are key regulatory enzymes in the β-branch of the carotenoid pathway nih.gov.

Heme-containing Cytochrome P450 Hydroxylases (CYP-type): This family includes enzymes like CYP97A and CYP97C. While some CYP-type enzymes can also hydroxylate the β-rings of β-carotene, they often exhibit broader substrate specificity and are also involved in the hydroxylation of α-carotene to produce lutein (B1675518) mdpi.comnih.govoup.com.

The overexpression of BCH genes has been shown to increase the conversion of β-carotene to xanthophylls, including zeaxanthin, in various organisms nih.gov.

Table 2: Major Classes and Isoforms of β-Carotene Hydroxylase This interactive table details the different types of enzymes responsible for converting β-carotene to zeaxanthin.

| Enzyme Class | Examples/Isoforms | Primary Function & Notes |

|---|---|---|

| Non-heme Di-iron Hydroxylase | BCH1, BCH2 (in plants), CrtZ (in bacteria) | Primarily responsible for the hydroxylation of the β-rings of β-carotene to form zeaxanthin nih.govmdpi.com. The expression of these genes is a key control point. |

The expression and activity of β-carotene hydroxylase are tightly regulated by both developmental cues and environmental stimuli. This regulation ensures that zeaxanthin levels are optimized for the plant's physiological needs.

Light Intensity: Light is a primary regulator of carotenoid biosynthesis. High light stress, in particular, leads to the upregulation of BCH gene transcription nih.govfrontiersin.org. This response is linked to the photoprotective role of zeaxanthin in the xanthophyll cycle, where it helps dissipate excess light energy, protecting the photosynthetic apparatus from damage nih.gov.

Hormonal Signals: The plant hormone abscisic acid (ABA) is synthesized from carotenoid precursors downstream of zeaxanthin. This relationship suggests the existence of feedback regulatory loops where ABA levels may influence the expression of carotenoid biosynthetic genes, including BCH nih.govmdpi.com.

Substrate Availability: The activity of β-carotene hydroxylase is also dependent on the availability of its substrate, β-carotene. Therefore, the regulation of upstream enzymes, such as phytoene synthase (PSY) and lycopene β-cyclase (LCYB), indirectly controls the rate of zeaxanthin synthesis by modulating the metabolic flux through the pathway nih.gov.

Genetic and Molecular Regulation of Biosynthesis

The accumulation of (3S,3'S)-zeaxanthin is governed by a complex network of regulatory mechanisms that operate at the transcriptional, post-transcriptional, and post-translational levels. These controls dictate the expression of biosynthetic genes and the stability and activity of their resulting enzymes.

The transcription of carotenoid biosynthetic genes is a major point of regulation, controlled by a variety of transcription factors (TFs) that respond to internal and external signals mdpi.com.

Light-Responsive Transcription Factors: In response to light signals, plants employ TFs to modulate gene expression. For instance, Phytochrome Interacting Factor 1 (PIF1) acts as a repressor of carotenoid biosynthesis in the dark, while other factors like HY5 activate key genes such as PSY under light conditions mdpi.com. High light conditions can increase the transcript ratio of LCYB to LCYE, channeling more lycopene towards the β-carotene and zeaxanthin branch of the pathway nih.govfrontiersin.org.

Developmental Regulators: In ripening fruits like tomatoes, a "ripening quartet" of TFs, including RIN (a MADS-box protein), directly or indirectly controls the expression of genes like PSY, leading to massive carotenoid accumulation mdpi.com. Similar regulatory networks involving MYB, bHLH, and NAC transcription factors have been identified in various plant tissues, including flowers mdpi.com.

Stress-Responsive Factors: In rapeseed, transcription factors such as BnaABF3s and BnaMYB44s have been found to regulate the expression of zeaxanthin epoxidase, an enzyme that acts downstream of zeaxanthin, in response to drought stress and for tissue-specific carotenoid profiles nih.gov.

Table 3: Examples of Transcriptional Regulators in Carotenoid Biosynthesis This interactive table provides examples of transcription factors and their roles in regulating the pathway leading to zeaxanthin.

| Regulator | Type | Target Gene/Pathway | Effect on Pathway |

|---|---|---|---|

| PIF1 | Transcription Factor | Phytoene Synthase (PSY) | Represses transcription in the absence of light nih.gov. |

| HY5 | Transcription Factor | Phytoene Synthase (PSY) | Activates transcription in response to light mdpi.com. |

| RIN | MADS-box TF | PSY and other pathway genes | A master regulator that promotes carotenoid accumulation during fruit ripening mdpi.com. |

Regulation also occurs after a gene has been transcribed, providing additional layers of control over the final protein level and activity.

Post-Translational Modification: Enzyme activity can be modulated by modifications such as phosphorylation. In citrus, a signaling cascade involving SNF1-related kinases (SnRKs) and protein phosphatase type-2C (PP2Cs) is proposed to regulate carotenoid accumulation. This phosphorylation-mediated network links ABA signaling directly to the metabolic pathway, allowing for rapid adjustments in carotenoid biosynthesis in response to stress mdpi.com.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Zeaxanthin, (3S,3'S)- |

| Zeaxanthin, (3R,3'R)- |

| β-Carotene |

| β-Cryptoxanthin |

| Lycopene |

| Phytoene |

| Geranylgeranyl pyrophosphate (GGPP) |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| α-Carotene |

| Lutein |

Environmental and Stress-Induced Pathway Regulation

The biosynthesis of (3S,3'S)-zeaxanthin is intricately regulated by environmental cues and various stress factors, primarily as a protective mechanism in photosynthetic organisms. This regulation is most prominently observed within the context of the xanthophyll cycle, a critical process for photoprotection.

Light Intensity: High light intensity is the most significant factor inducing zeaxanthin accumulation. When light absorption exceeds the capacity of photosynthesis, it leads to the production of reactive oxygen species (ROS) that can damage the photosynthetic apparatus. To counteract this, the xanthophyll cycle is activated. The enzyme violaxanthin (B192666) de-epoxidase (VDE), which is activated by a low pH in the thylakoid lumen (a consequence of high light), converts violaxanthin into zeaxanthin via an antheraxanthin (B39726) intermediate. researchgate.netpnas.org Zeaxanthin then participates in the dissipation of excess energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting chlorophyll (B73375) from photo-oxidative damage. pnas.orgwikipedia.org When light intensity decreases, the enzyme zeaxanthin epoxidase (ZEP) converts zeaxanthin back to violaxanthin, completing the cycle. wikipedia.orgwikipedia.org

Drought and Salinity Stress: Water deficit and high salinity can indirectly lead to light stress by reducing the capacity for CO2 fixation, which in turn diminishes the utilization of light energy in photosynthesis. This triggers an increase in zeaxanthin production through the xanthophyll cycle to dissipate the excess light energy and protect the photosynthetic machinery from photodamage.

Temperature Stress: Both high and low temperatures can impair photosynthetic efficiency, leading to an excess of light energy and subsequent activation of the xanthophyll cycle to produce zeaxanthin for photoprotection.

The regulation often occurs at the enzymatic level, with the activities of violaxanthin de-epoxidase and zeaxanthin epoxidase being key control points. For instance, under stress conditions that lower the thylakoid lumen pH, VDE is activated to produce zeaxanthin. Conversely, in low light, ZEP activity predominates, converting zeaxanthin back to violaxanthin.

Table 1: Impact of Environmental Stressors on Zeaxanthin Biosynthesis

| Stressor | Effect on Zeaxanthin Pathway | Primary Regulatory Mechanism | Physiological Role |

|---|---|---|---|

| High Light Intensity | Upregulation of conversion from violaxanthin to zeaxanthin | Activation of violaxanthin de-epoxidase (VDE) due to low thylakoid lumen pH | Photoprotection via Non-Photochemical Quenching (NPQ) |

| Drought | Increased zeaxanthin accumulation | Indirectly induces light stress, activating the xanthophyll cycle | Dissipation of excess light energy to prevent photodamage |

| Salinity | Upregulation of zeaxanthin synthesis | Induces osmotic and oxidative stress, leading to xanthophyll cycle activation | Protection against oxidative stress and photoinhibition |

| Temperature Extremes (High/Low) | Enhanced conversion of violaxanthin to zeaxanthin | Impaired photosynthetic efficiency leading to excess light energy and VDE activation | Thermal dissipation of excess energy and membrane stabilization |

Comparative Biosynthesis Across Diverse Organisms

Photosynthetic Organisms (e.g., Plants, Algae)

In plants, algae, and cyanobacteria, (3S,3'S)-zeaxanthin is synthesized as part of the broader carotenoid biosynthesis pathway located in plastids. nih.gov The synthesis begins with the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com

The key steps leading to zeaxanthin are:

Phytoene Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form phytoene, the first committed step in carotenoid biosynthesis, catalyzed by phytoene synthase (PSY). nih.govresearchgate.net

Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene. nih.govresearchgate.net

Cyclization: Lycopene is the crucial branch point. The enzyme lycopene β-cyclase (LCYB) catalyzes the formation of two β-rings at both ends of the lycopene molecule, producing β-carotene. researchgate.net

Hydroxylation: The final step is the hydroxylation of β-carotene at the 3 and 3' positions of the β-rings. This reaction is catalyzed by β-carotene hydroxylase (BCH or HYD), a non-heme di-iron enzyme, to form (3R,3'R)-zeaxanthin. nih.govpnas.orgnih.gov In cyanobacteria like Synechocystis sp. PCC 6803, the gene crtR encodes this β-carotene hydroxylase. nih.govnih.gov Studies have shown that β-carotene hydroxylation can be a rate-limiting step in zeaxanthin biosynthesis in these organisms. nih.gov

The entire pathway from GGPP to zeaxanthin involves a coordinated series of enzymes, many of which are encoded in the nuclear genome and targeted to the plastid. researchgate.net

Metabolic Fates and Interconversions

Degradation Pathways and Metabolite Formation

The degradation of zeaxanthin is an important metabolic process that leads to the formation of a variety of smaller molecules known as apocarotenoids. This cleavage is primarily mediated by a class of enzymes called carotenoid cleavage dioxygenases (CCDs). researchgate.net

In plants, CCDs can cleave zeaxanthin at different double bonds along its polyene chain, leading to products such as crocetin (B7823005) (a precursor to saffron's color and aroma) and picrocrocin. The specific cleavage site determines the resulting metabolites.

In animal tissues, particularly the human retina, zeaxanthin and its isomer lutein undergo oxidative metabolism. nih.govarvojournals.org This process is thought to be part of their antioxidant function. Identified oxidation products in the retina include 3'-epilutein and 3-hydroxy-β,ε-caroten-3'-one, suggesting a complex metabolic network. nih.govarvojournals.org The presence of these metabolites supports the role of zeaxanthin in protecting the macula from oxidative damage. nih.gov Other metabolites found in serum and various tissues include 3'-dehydrolutein (B1257404) and 3-methoxy-zeaxanthin. researchgate.net

Interconversion with Other Carotenoids (e.g., Lutein, Antheraxanthin, Violaxanthin)

Interconversion with Antheraxanthin and Violaxanthin (The Xanthophyll Cycle): The most significant and rapid interconversion involving zeaxanthin occurs in the xanthophyll cycle in plants and algae. wikipedia.org This cycle is a dynamic process that balances the levels of three xanthophylls: violaxanthin (a diepoxide), antheraxanthin (a monoepoxide), and zeaxanthin (which has no epoxy groups). researchgate.netresearchgate.net

De-epoxidation (High Light): Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) is activated by the acidic pH of the thylakoid lumen. researchgate.netwikipedia.org VDE catalyzes the removal of two epoxy groups, converting violaxanthin first to antheraxanthin and then to zeaxanthin. pnas.orgwikipedia.org

Epoxidation (Low Light): In low light or darkness, the enzyme zeaxanthin epoxidase (ZEP) uses molecular oxygen and NADPH to add epoxy groups back, converting zeaxanthin to antheraxanthin and then to violaxanthin. wikipedia.orgwikipedia.org

This rapid, reversible conversion allows photosynthetic organisms to modulate their capacity for thermal energy dissipation in response to fluctuating light conditions. researchgate.netnih.gov

Relationship with Lutein: Zeaxanthin and lutein are structural isomers, differing only in the position of one double bond in one of the end rings. nih.govwikipedia.org While both are dihydroxycarotenoids, they are synthesized via different branches of the carotenoid pathway following lycopene. Zeaxanthin is derived from β-carotene (two β-rings), whereas lutein is derived from α-carotene (one β-ring and one ε-ring). pnas.org

In some animal tissues, particularly the eye, there is evidence of interconversion between lutein and zeaxanthin. nih.govsciencebasedhealth.com Dietary lutein can be converted into meso-zeaxanthin (B1235934), a stereoisomer of zeaxanthin ((3R,3'S)-zeaxanthin), which is found in the macula but not typically in the diet. nih.govgoogle.com This conversion suggests a metabolic pathway within ocular tissues to produce specific xanthophylls required for retinal function. sciencebasedhealth.com

Molecular and Cellular Mechanisms of Zeaxanthin Action

Antioxidant Mechanisms

Zeaxanthin's structure, characterized by a system of 11 conjugated double bonds and hydroxyl groups on its terminal rings, endows it with potent antioxidant capabilities nih.gov. These features enable it to neutralize harmful reactive molecules and protect cells from oxidative damage.

Zeaxanthin (B1683548) is an effective scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells by causing lipid peroxidation, protein oxidation, and DNA damage nih.govresearchgate.netresearchgate.net. As potent antioxidants, zeaxanthin and its isomer lutein (B1675518) can act as powerful scavengers of singlet oxygen and other free radicals within the eye, thereby mitigating oxidative damage mdpi.com. The process of ROS scavenging involves zeaxanthin donating an electron to neutralize the reactive species. This ability to counteract ROS is a key mechanism behind its protective effects in biological systems, particularly in environments with high oxidative stress like the retina nih.govresearchgate.netmdpi.com.

One of the primary antioxidant functions of carotenoids like zeaxanthin is the quenching of excited state molecules, particularly singlet oxygen (¹O₂) and triplet chlorophyll (B73375) (³Chl) nih.govnih.gov. In photosynthetic organisms, when chlorophyll absorbs light energy, it can enter a high-energy triplet state nih.gov. If not properly deactivated, ³Chl can transfer its energy to molecular oxygen (O₂), creating the highly damaging singlet oxygen nih.govnih.gov.

Zeaxanthin can quench these harmful species through two main mechanisms:

Energy Transfer (Physical Quenching): Zeaxanthin can absorb the excess energy from triplet chlorophyll or singlet oxygen, converting the excited molecule back to its ground state. The zeaxanthin molecule then dissipates this absorbed energy harmlessly as heat, returning to its own ground state without being chemically altered mdpi.comoup.com. This is considered the principal mechanism of photoprotection nih.gov.

Chemical Quenching: Although less common, zeaxanthin can also chemically react with singlet oxygen, leading to its own oxidation and the formation of various byproducts like endoperoxides and aldehydes nih.gov. This process, sometimes termed "sacrificial radical scavenging," neutralizes the reactive species at the expense of the zeaxanthin molecule tandfonline.com.

Studies comparing zeaxanthin to its isomer lutein have shown that zeaxanthin is a more potent antioxidant, which is often attributed to its longer system of conjugated double bonds that extends into the ionone (B8125255) rings nih.govnih.gov. The efficiency of singlet oxygen quenching by macular carotenoids has been reported in the descending order of: a mixture of all three stereoisomers > meso-zeaxanthin (B1235934) > zeaxanthin > lutein mdpi.comnih.gov.

| Carotenoid/Mixture | Relative Quenching Efficiency |

|---|---|

| Lutein, Zeaxanthin, Meso-zeaxanthin Mixture (1:1:1) | Highest |

| Meso-zeaxanthin | High |

| Zeaxanthin | Medium |

| Lutein | Lower |

Biological membranes, which are rich in polyunsaturated fatty acids, are particularly vulnerable to damage by ROS, a process known as lipid peroxidation nih.gov. This chain reaction can compromise membrane integrity and lead to cell death nih.govmdpi.com. Zeaxanthin effectively inhibits lipid peroxidation by scavenging the peroxyl radicals that propagate this damaging chain reaction nih.govmdpi.commdpi.com. By positioning itself within the lipid bilayer of cell membranes, zeaxanthin can intercept these radicals and terminate the peroxidation process, thereby protecting the structural and functional integrity of the membrane mdpi.comtandfonline.com. In vitro studies have demonstrated that both (3R,3'R)-zeaxanthin and meso-zeaxanthin can protect against peroxyl radical-induced lipid peroxidation nih.govmdpi.com.

Beyond its direct ROS-scavenging activities, zeaxanthin can also enhance the cell's own defense systems. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govnih.govnih.govfao.org. Nrf2 is a transcription factor that, under normal conditions, is held in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1) nih.govnih.gov.

Photoprotective Mechanisms

In environments exposed to high levels of light, such as plant leaves and the human retina, zeaxanthin plays a critical photoprotective role by managing light energy and preventing light-induced damage tandfonline.commaulanaazadcollegekolkata.ac.intandfonline.com.

The extended system of conjugated double bonds in the zeaxanthin molecule allows it to strongly absorb light in the blue-violet region of the visible spectrum (approximately 400-515 nm) maulanaazadcollegekolkata.ac.inresearchgate.netnih.govcdnsciencepub.com. This property is fundamental to its photoprotective function in two key ways:

Blue Light Filtering: In the human macula, zeaxanthin acts as an internal filter, absorbing a significant portion of high-energy blue light before it can reach and damage the sensitive photoreceptor cells nih.gov. This filtering reduces photo-oxidative stress and minimizes chromatic aberration maulanaazadcollegekolkata.ac.intandfonline.com.

Non-Photochemical Quenching (NPQ): In photosynthetic organisms, excess light energy that cannot be used for photosynthesis can lead to the formation of damaging ROS nih.govoup.com. Zeaxanthin is a key player in a process called non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat oup.compnas.orgelifesciences.org. When light is abundant, the violaxanthin (B192666) cycle is activated, leading to the enzymatic conversion of violaxanthin to zeaxanthin oup.compnas.org. The presence of zeaxanthin within the light-harvesting complexes of the photosynthetic apparatus facilitates a conformational change that switches the complex into a "quenched" state, where excess excitation energy from chlorophyll is rapidly and harmlessly dissipated as thermal energy oup.compnas.orgnih.gov. This prevents the formation of triplet chlorophyll and subsequent singlet oxygen production, thereby protecting the photosynthetic machinery from photodamage nih.govnih.govnih.gov.

| Peak | Wavelength (nm) |

|---|---|

| Peak 1 | ~453 |

| Peak 2 | ~476 |

| Peak 3 | ~514 |

Note: Data derived from absorption spectroscopy of a zeaxanthin monolayer, which may differ from in vivo conditions cdnsciencepub.com.

Non-Photochemical Quenching (NPQ) and Xanthophyll Cycle Dynamics

(3S,3'S)-Zeaxanthin plays a critical role in the photoprotective mechanism known as non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat in photosynthetic organisms. This dynamic process is intrinsically linked to the xanthophyll cycle. frontiersin.orgbdspublishing.comnih.gov Under conditions of high light, the violaxanthin cycle is activated. frontiersin.org This cycle involves the enzymatic conversion of violaxanthin to antheraxanthin (B39726) and then to zeaxanthin. bdspublishing.comresearchgate.net The accumulation of zeaxanthin is a key factor in protecting the photosynthetic apparatus from an overabundance of irradiation. nih.gov

The presence of zeaxanthin enhances the activation of NPQ, which quenches the excited states of chlorophyll, thereby reducing the likelihood of reactive oxygen species (ROS) generation. nih.gov The dynamics of NPQ are kinetically correlated with the formation and subsequent epoxidation of zeaxanthin. frontiersin.org While the precise mechanism is complex and involves the interplay of a pH gradient across the thylakoid membrane and the PsbS protein, zeaxanthin is associated with a specific form of NPQ termed qZ, which is dependent on the turnover kinetics of the xanthophyll cycle. bdspublishing.com

| Key Component | Role in NPQ and Xanthophyll Cycle |

| Violaxanthin | Precursor to antheraxanthin and zeaxanthin in the xanthophyll cycle. |

| Antheraxanthin | Intermediate in the conversion of violaxanthin to zeaxanthin. |

| Zeaxanthin | Accumulates under high light; enhances NPQ to dissipate excess energy. |

| Violaxanthin de-epoxidase (VDE) | Enzyme that catalyzes the conversion of violaxanthin to antheraxanthin and zeaxanthin. |

| Zeaxanthin epoxidase (ZEP) | Enzyme that reverses the process, converting zeaxanthin back to violaxanthin in low light. |

| qZ | A component of NPQ that is dependent on zeaxanthin. bdspublishing.com |

Blue Light Filtering

(3S,3'S)-Zeaxanthin, along with its isomer lutein, is a primary component of the macular pigment in the human retina. nih.govbattleforblindness.org A significant protective function of zeaxanthin is its ability to act as a blue light filter. nih.govbattleforblindness.orgresearchgate.net Blue light, having a shorter wavelength and higher energy, can induce phototoxic damage to the photoreceptor cells of the retina. battleforblindness.orgresearchgate.net Zeaxanthin's structure, characterized by a system of conjugated double bonds, allows it to absorb a significant portion of this high-energy blue light before it reaches the delicate photoreceptors. battleforblindness.orgnih.gov

The filtering efficacy of zeaxanthin has been demonstrated in model systems such as unilamellar liposomes. nih.govresearchgate.net When incorporated into the liposomal membrane, zeaxanthin reduces the amount of blue light that can excite a fluorescent dye within the liposome, indicating a direct filtering effect. nih.gov The orientation of the zeaxanthin molecule within the membrane is thought to be a major contributor to its blue light filtering efficacy. nih.gov By absorbing this harmful blue light, zeaxanthin helps to reduce oxidative stress and the formation of free radicals in the retina, which are implicated in the pathogenesis of age-related macular degeneration (AMD). battleforblindness.orghealthspan.ie

| Carotenoid | Relative Blue Light Filtering Efficacy (in liposomes) |

| Lutein | > Zeaxanthin |

| Zeaxanthin | > β-carotene |

| β-carotene | > Lycopene (B16060) |

| Lycopene | Lowest among those tested |

Data based on a study by Junghans et al. (2001) in unilamellar liposomes. nih.gov

Membrane Interactions and Structural Contributions

Integration within Biological Membranes

The molecular structure of (3S,3'S)-zeaxanthin, with its polar hydroxyl groups at each end of a rigid, nonpolar polyene chain, dictates its specific orientation within biological membranes. nih.govfrontiersin.org This structure promotes a transmembrane location, where the molecule spans the lipid bilayer. frontiersin.orgnih.gov The hydroxyl groups are anchored in the opposing polar head regions of the membrane, while the hydrophobic polyene chain interacts with the acyl chains of the lipids in the membrane's core. nih.govresearchgate.net This transmembrane orientation is a distinguishing feature of zeaxanthin compared to non-polar carotenoids like β-carotene, which tend to be oriented more randomly within the membrane. nih.gov This specific integration is crucial for its functions in membrane stabilization and protection. nih.gov

Influence on Membrane Fluidity and Stability

Once integrated into the membrane, (3S,3'S)-zeaxanthin has a significant impact on its physical properties, notably its fluidity and stability. nih.govnih.govmdpi.commdpi.com The rigid, rod-like structure of zeaxanthin, when interspersed among the flexible lipid acyl chains, leads to an increase in membrane rigidity and a decrease in fluidity. nih.govnih.govresearchgate.net This ordering effect is a result of the van der Waals interactions between the carotenoid and the lipid chains. researchgate.net

At higher concentrations, zeaxanthin can induce the formation of a liquid-ordered phase in model membranes, an effect similar to that of cholesterol. nih.gov This stabilizing effect is particularly important at higher temperatures, where membrane fluidity can increase to potentially damaging levels. mdpi.com By acting as a membrane stabilizer, zeaxanthin helps to maintain the structural integrity of cellular membranes. mdpi.commdpi.com

| Parameter | Effect of Zeaxanthin Integration |

| Membrane Fluidity | Decreases |

| Membrane Rigidity | Increases |

| Membrane Stability | Increases |

| Structural Order | Increases |

Specific Subcellular Localization and Binding Proteins

(3S,3'S)-Zeaxanthin is not uniformly distributed throughout the body or even within a single cell. It exhibits a highly specific subcellular localization, most notably in the macula of the human retina. mdpi.com Within the retina, zeaxanthin is concentrated in the fovea, particularly in the outer and inner plexiform layers and the photoreceptor outer segments. arvojournals.orgpnas.orgnih.gov The concentration of zeaxanthin is approximately 2.5 times higher than that of lutein in the cone-dense central fovea. mdpi.com

This specific accumulation is facilitated by the action of specific binding proteins. One of the key zeaxanthin-binding proteins identified in the retina is the pi isoform of glutathione (B108866) S-transferase (GSTP1). mdpi.compnas.orgnih.gov GSTP1 exhibits a high affinity for zeaxanthin and its isomer meso-zeaxanthin, but a much lower affinity for lutein. nih.gov This selective binding is believed to be a primary mechanism for the differential distribution of these carotenoids in the macula. pnas.org Another protein, tubulin, has also been shown to bind zeaxanthin and may serve as a high-capacity deposition site within the Henle fiber layer of the fovea. arvojournals.orgresearchgate.net

| Binding Protein | Primary Ligand | Location in Retina | Proposed Function |

| GSTP1 | Zeaxanthin, Meso-zeaxanthin | Fovea (outer and inner plexiform layers, photoreceptor inner segments) | Selective uptake and stabilization of zeaxanthin. mdpi.comnih.gov |

| StARD3 | Lutein | Peripheral retina | Facilitates lutein transport and localization. mdpi.compnas.org |

| Tubulin | Lutein, Zeaxanthin | Henle's fiber layer | High-capacity deposition site for macular carotenoids. arvojournals.orgresearchgate.net |

Cell Signaling and Gene Expression Modulation (Pre-clinical, In Vitro)

Beyond its structural and filtering roles, (3S,3'S)-zeaxanthin has been shown in pre-clinical, in vitro studies to modulate various cell signaling pathways and influence gene expression. A key pathway affected by zeaxanthin is the NF-E2-related factor 2 (Nrf2) pathway. nih.gov Zeaxanthin can promote the nuclear translocation of Nrf2, which in turn induces the expression of phase II detoxification enzymes. nih.gov This enhances the cell's antioxidant capacity and protects against oxidative stress-induced apoptosis. nih.gov

Furthermore, zeaxanthin has demonstrated the ability to modulate the expression of genes related to inflammation. In cultured retinal pigment epithelial (RPE) cells, zeaxanthin supplementation has been shown to reduce the expression of pro-inflammatory genes such as monocyte chemoattractant protein-1 (MCP-1), interleukin-8 (IL-8), and complement factor H (CFH) in response to photooxidative stress. researchgate.netarvojournals.org It can also reduce the expression of IL-6 and IL-8 induced by lipopolysaccharide (LPS). arvojournals.org These anti-inflammatory effects may be mediated, in part, by protecting the proteasome from oxidative inactivation. researchgate.netarvojournals.org

In other in vitro models, lutein and zeaxanthin isomers have been observed to cause modest but significant changes in the expression of a wide range of genes. clinmedjournals.org These changes suggest a trend towards anti-inflammatory and anti-apoptotic pathways. clinmedjournals.org For instance, they have been shown to down-regulate c-Src and β-catenin, which are involved in proliferative signaling. clinmedjournals.org These findings highlight the potential of zeaxanthin to influence cellular processes at the genetic level, although these are pre-clinical observations and require further investigation.

| Signaling Pathway/Gene | Effect of Zeaxanthin (in vitro) | Cellular Consequence |

| Nrf2 Pathway | Promotes nuclear translocation of Nrf2. nih.gov | Induction of phase II enzymes, enhanced antioxidant defense. nih.gov |

| PI3K/Akt Pathway | Activation. nih.gov | Correlated with phase II enzyme induction and cell protection. nih.gov |

| MCP-1, IL-8, CFH | Attenuates photooxidation-induced expression. researchgate.netarvojournals.org | Modulation of inflammatory response. researchgate.netarvojournals.org |

| c-Src, β-catenin | Down-regulation. clinmedjournals.org | Trend towards anti-proliferative signaling. clinmedjournals.org |

Activation of Signal Transduction Pathways (e.g., PI3K/Akt)

(3S,3'S)-Zeaxanthin has been shown to activate critical signal transduction pathways that are central to cell survival, growth, and antioxidant responses. Among these, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key mediator of zeaxanthin's protective effects.

The activation of the PI3K/Akt pathway is a pivotal event that connects zeaxanthin to the regulation of cellular antioxidant capacity. It has been shown that the protective effects of zeaxanthin against oxidative stress-induced mitochondrial dysfunction and apoptosis are linked to the activation of this pathway. nih.govnih.govxjtu.edu.cn Furthermore, while other pathways like the MAPK/ERK pathway may also be activated by zeaxanthin, the PI3K/Akt pathway appears to be specifically correlated with the induction of phase II enzymes and the subsequent protective effects. nih.govnih.gov

Below is a table summarizing key research findings on the activation of the PI3K/Akt pathway by zeaxanthin.

| Cell Type | Experimental Model | Key Findings |

| Normal Human Retinal Pigment Epithelium Cells | In vitro | Zeaxanthin activated the PI3K/Akt pathway, which was correlated with the induction of phase II enzymes and protection against cell death. nih.govnih.govxjtu.edu.cn |

| Human Gastric Cancer Cells (AGS) | In vitro | Zeaxanthin treatment led to a decrease in the expression levels of p-AKT. nih.gov |

| High-Fat-Diet-Induced Obese Mice | In vivo | Zeaxanthin intervention impacted the protein expression of components in the hepatic PI3K/Akt pathway, including p-IRS1, IRS1, PI3K, p-Akt, and Akt. researchgate.net |

Impact on Gene Expression Profiles (Indirect Cellular Responses)

The influence of (3S,3'S)-Zeaxanthin on cellular function extends to the modulation of gene expression, an indirect response that leads to significant changes in cellular phenotype and protective capacity. This is often a consequence of the activation of signaling pathways, as discussed previously.

A primary mechanism by which zeaxanthin alters gene expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govxjtu.edu.cn Under the influence of zeaxanthin, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various genes. acs.org This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins. nih.govnih.govxjtu.edu.cn In human retinal pigment epithelium cells, zeaxanthin has been shown to promote the nuclear translocation of Nrf2 and induce the mRNA and protein expression of these enzymes. nih.govnih.govxjtu.edu.cn

Zeaxanthin also modulates the expression of genes related to inflammation. It has been observed to suppress the expression of pro-inflammatory genes such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in cultured retinal pigment epithelial cells. arvojournals.orgnih.gov Furthermore, it can inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of its downstream target genes. researchgate.net In a rat model of photo-oxidative damage, (3R, 3'R)-zeaxanthin administration led to the decreased expression of nuclear factor-κB (NF-κB). nih.govresearchgate.net

The impact of zeaxanthin on gene expression is broad. In a human skin keratinocyte model, treatment with a combination of lutein and zeaxanthin resulted in the significant downregulation of 176 genes and the upregulation of 47 genes. nih.gov The downregulated genes were associated with pathways for arachidonic acid and eicosanoid metabolism, while the upregulated genes were implicated in glycosaminoglycan biosynthesis. nih.gov

The following table summarizes research findings on the impact of zeaxanthin on gene expression profiles.

| Cell/Tissue Type | Experimental Model | Key Genes/Pathways Modulated | Outcome |

| Normal Human Retinal Pigment Epithelium Cells | In vitro | Nrf2-mediated phase II enzymes | Enhanced anti-oxidative capacity and protection against cell death. nih.govnih.govxjtu.edu.cn |

| Human Retinal Pigment Epithelial Cells | In vitro | Interleukin-6 (IL-6), Interleukin-8 (IL-8) | Reduced expression of pro-inflammatory cytokines. arvojournals.orgnih.gov |

| Human Skin Keratinocytes | In vitro | Peptidase inhibitors (downregulated), Glycosaminoglycan biosynthesis pathways (upregulated) | Marked reduction in the expression of peptidase inhibitors and increased biosynthesis of hyaluronic acid. nih.gov |

| Rat Retina | In vivo (photo-oxidative damage model) | Rhodopsin (Rho), Rod arrestin (SAG), Gα Transducin 1 (GNAT-1), Neural cell adhesion molecule (NCAM), Growth-associated protein 43 (GAP43), Nrf2, Heme oxygenase (HO-1) (upregulated); NF-κB, GFAP (downregulated) | Protection of photoreceptor cells from degeneration. nih.govresearchgate.net |

Biological Roles and Physiological Functions in Model Systems

Role in Photosynthesis and Stress Acclimation in Plants and Algae

In photosynthetic organisms, (3S,3'S)-Zeaxanthin is integral to mechanisms that protect against the damaging effects of environmental stressors, particularly excess light, heat, and drought.

High Light Stress Response and Photoprotection

Under conditions of high light intensity, photosynthetic organisms absorb more light energy than they can utilize for carbon fixation. This excess energy can lead to the formation of harmful reactive oxygen species (ROS), causing photooxidative damage. frontiersin.orgnih.gov (3S,3'S)-Zeaxanthin is central to a primary photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat. wikipedia.org

This process is governed by the xanthophyll cycle, which involves the enzymatic interconversion of three carotenoids: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). mdpi.com In low light, violaxanthin is the predominant xanthophyll. mdpi.com When light intensity becomes excessive, the enzyme violaxanthin de-epoxidase (VDE), activated by a low pH in the thylakoid lumen, converts violaxanthin to zeaxanthin via the intermediate antheraxanthin. illinois.edunih.gov

The accumulation of (3S,3'S)-Zeaxanthin is directly linked to the enhancement of NPQ. nih.govresearchgate.net It is believed to facilitate the dissipation of energy by accepting excitation energy from singlet excited chlorophyll (B73375) molecules and dissipating it as heat. cgohlke.commdpi.com Studies on Arabidopsis thaliana mutants lacking functional VDE (npq1 mutants) show an absence of zeaxanthin formation and a significant reduction in NPQ capacity, confirming the critical role of zeaxanthin in this process. nih.gov Furthermore, (3S,3'S)-Zeaxanthin contributes to photoprotection by acting as an antioxidant, scavenging ROS and protecting chloroplast membranes from lipid peroxidation. nih.govnih.gov This dual function—dissipating excess energy and neutralizing harmful oxidants—makes (3S,3'S)-Zeaxanthin indispensable for the survival of plants and algae in high-light environments. nih.govagriculturejournals.cz

| Condition | Key Enzyme Activity | Predominant Xanthophyll | Primary Physiological Outcome |

|---|---|---|---|

| Low Light | Zeaxanthin epoxidase (ZEP) | Violaxanthin | Maximization of light harvesting |

| High Light | Violaxanthin de-epoxidase (VDE) | Zeaxanthin | Photoprotection via Non-Photochemical Quenching (NPQ) |

Thermal and Drought Stress Tolerance

The functions of (3S,3'S)-Zeaxanthin extend beyond photoprotection to enhancing tolerance against abiotic stresses like high temperatures and drought. During heat stress, thylakoid membranes can become excessively fluid, disrupting photosynthetic processes. Research suggests that (3S,3'S)-Zeaxanthin acts as a membrane stabilizer, helping to maintain membrane integrity under high temperatures. asm.orgencyclopedia.pub Studies have shown that increased accumulation of zeaxanthin in response to moderately high temperatures helps to protect photosynthetic capacity. researchgate.net

(3S,3'S)-Zeaxanthin is also a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA). oup.comresearchgate.net ABA is a critical signaling molecule involved in mediating plant responses to various environmental stresses, most notably drought. nih.gov The conversion of zeaxanthin to violaxanthin, catalyzed by the enzyme zeaxanthin epoxidase (ZEP), is the first committed step in the ABA biosynthesis pathway. nih.govembopress.org Under drought conditions, an increase in ABA levels triggers physiological responses such as stomatal closure to reduce water loss. Therefore, the synthesis and availability of (3S,3'S)-Zeaxanthin are fundamentally linked to a plant's ability to mount an effective defense against drought stress. nih.gov

Contributions to Microbial Physiology and Survival

(3S,3'S)-Zeaxanthin is produced by a variety of microorganisms, including photosynthetic and non-photosynthetic bacteria and archaea, where it serves multiple protective functions. researchgate.netmdpi.com In these organisms, zeaxanthin is often integrated into the cell membrane. nih.govresearchgate.net

Its presence in microbial membranes contributes to their stability and regulates their fluidity, which is crucial for survival in environments with fluctuating temperatures or other stressors. asm.org The antioxidant properties of (3S,3'S)-Zeaxanthin are also vital for microbial survival. asm.org It protects cells from oxidative damage by scavenging free radicals and other reactive oxygen species that can be generated by metabolic processes or external factors like radiation. asm.orgmdpi.com For instance, certain bacteria that produce zeaxanthin have been shown to protect coral endosymbionts from thermal and light-induced stress, highlighting its ecological importance. asm.org The production of this pigment is a key survival strategy for microbes inhabiting extreme environments characterized by high levels of radiation or oxidative stress. mdpi.com

Functional Implications in Animal Models (Pre-clinical In Vivo/In Vitro Studies)

Animals cannot synthesize (3S,3'S)-Zeaxanthin de novo and must obtain it from their diet. nih.gov Pre-clinical studies using various animal models have demonstrated its selective accumulation in specific tissues and its significant impact on cellular responses and metabolic processes.

Modulation of Cellular and Tissue Responses (e.g., Macular Pigment Accumulation)

One of the most well-documented roles of (3S,3'S)-Zeaxanthin in animals is its accumulation in the retina, particularly in the macula lutea, where, along with lutein (B1675518), it forms the macular pigment. researchgate.netmdpi.comnih.gov Animal studies, including those on primates and quail, have been instrumental in understanding this process. nih.govpreventblindness.org

Research has shown that dietary zeaxanthin is selectively taken up from the bloodstream and deposited in the retinal tissues. nih.gov Specific carotenoid-binding proteins, such as glutathione (B108866) S-transferase P1 (GSTP1), are involved in binding and concentrating zeaxanthin in the macula. nih.govtandfonline.com In vitro studies using retinal pigment epithelial (RPE) cells, a critical cell layer for retinal transport, suggest that scavenger receptor class B type 1 (SR-B1) mediates the uptake of zeaxanthin, particularly when delivered by high-density lipoproteins (HDL). ohiolink.eduualberta.ca

The accumulated macular pigment functions as a blue light filter, protecting photoreceptor cells from phototoxic damage. nih.govnih.gov Furthermore, its potent antioxidant activity helps neutralize oxidative stress within the retina. mdpi.comtandfonline.com Animal models of light-induced retinal damage have demonstrated that supplementation with zeaxanthin significantly reduces photoreceptor apoptosis and preserves retinal integrity, directly correlating retinal zeaxanthin concentration with the level of protection. preventblindness.orgnih.gov

| Model System | Key Finding | Implication |

|---|---|---|

| Japanese Quail | Photoprotection was strongly correlated with the concentration of zeaxanthin in the retina. preventblindness.org | Demonstrates a direct protective effect against light-induced damage. |

| Rhesus Monkeys | Dietary zeaxanthin supplementation increases its concentration in retinal xanthophylls. nih.gov | Confirms selective uptake and deposition in the primate retina. |

| ARPE-19 Cells (In Vitro) | HDL was more effective in delivering zeaxanthin, a process mediated by the SR-B1 receptor. ohiolink.edu | Elucidates a potential cellular mechanism for selective uptake into retinal cells. |

| Zebrafish | Intraocular injection of zeaxanthin resulted in a significant temporary improvement in visual acuity. researchgate.net | Suggests a role in enhancing normal visual function. |

Influence on Metabolic Homeostasis (e.g., Insulin (B600854) Resistance, Lipid Metabolism)

Emerging pre-clinical evidence suggests that (3S,3'S)-Zeaxanthin may also influence systemic metabolic health. Studies in animal models of obesity and metabolic syndrome have investigated its effects on insulin resistance and lipid metabolism.

In a study using high-fat-diet-induced obese mice, zeaxanthin supplementation was shown to improve glucose tolerance, enhance insulin sensitivity, and reduce the homeostatic model assessment–insulin resistance (HOMA-IR) index. nih.gov The intervention led to lower fasting blood glucose and insulin levels. nih.gov Mechanistically, zeaxanthin appeared to activate the hepatic PI3K/Akt signaling pathway, which is crucial for regulating glucose and glycogen (B147801) metabolism. nih.gov

Furthermore, in a rat model of Alzheimer's disease, which is increasingly linked to brain insulin resistance, zeaxanthin supplementation effectively inhibited systemic insulin resistance by improving glucose disposal and reducing hepatic glucose output. mdpi.com These findings suggest that zeaxanthin can positively modulate systemic and central glucose homeostasis. mdpi.com While the precise mechanisms are still under investigation, the anti-inflammatory and antioxidant properties of zeaxanthin are thought to play a significant role in mitigating the metabolic stress associated with these conditions. nih.govresearchgate.net

Impact on Immune Cell Function (e.g., CD8+ T Cell Cytotoxicity)

Recent scientific investigations have identified (3S,3'S)-Zeaxanthin as a significant modulator of the immune system, particularly in enhancing the anti-tumor activity of CD8+ T cells. nih.govnews-medical.net A co-culture-based screening of a blood nutrient compound library revealed that zeaxanthin enhances the cytotoxicity of CD8+ T cells against tumor cells. nih.govuchicago.edu This immunomodulatory function appears to be specific, as its structural isomer lutein did not produce the same effect in studies. nih.govuchicago.edu

In animal models, oral supplementation with zeaxanthin has been shown to enhance anti-tumor immunity, slowing the growth of melanoma and colorectal carcinoma tumors. uchicago.edu Furthermore, zeaxanthin's effects are not limited to a standalone function. When combined with anti-PD-1 immune checkpoint inhibitors, a common form of immunotherapy, zeaxanthin treatment significantly augments the therapy's efficacy. nih.gov In vitro studies using human T cells engineered to recognize specific tumor antigens further confirmed these findings, showing that zeaxanthin treatment improved their ability to kill melanoma, multiple myeloma, and glastoma cells. news-medical.net These findings highlight a previously unknown immunoregulatory role for zeaxanthin, suggesting its potential as a dietary supplement to bolster cancer immunotherapy. nih.gov

Table 1: Summary of Research Findings on Zeaxanthin's Impact on CD8+ T Cell Function

| Model System | Zeaxanthin Administration | Key Findings | Reference |

|---|---|---|---|

| In vivo (B16F10 melanoma and MC38 colorectal carcinoma models) | Oral supplementation | Enhanced anti-tumor immunity; Slowed tumor growth. | uchicago.edu |

| In vivo (Animal models) | Combined with anti-PD1 immune checkpoint inhibitor | Augmented the efficacy of the immunotherapy treatment. | nih.gov |

| In vitro (Human TCR gene-engineered CD8+ T cells) | Zeaxanthin treatment | Improved the T cells' ability to kill melanoma, multiple myeloma, and glioblastoma cells. | news-medical.net |

Regulation of Gut Microbiota Composition and Function

(3S,3'S)-Zeaxanthin has been shown to exert a significant influence on the composition and function of the gut microbiota. mdpi.comnih.govresearchgate.net As a carotenoid that is not fully absorbed in the small intestine, a notable portion reaches the colon where it can interact with the resident microbial communities. nih.govresearchgate.net Studies in animal models have demonstrated that zeaxanthin can beneficially alter the gut microbiome, which may contribute to its health effects. mdpi.comnih.govresearchgate.net

Research on mice with high-fat diet-induced obesity found that zeaxanthin intervention improved the structure and diversity of the gut microbiome. mdpi.comnih.gov Specifically, it led to an increase in the abundance of beneficial bacteria while decreasing the population of pathogenic bacteria. mdpi.comnih.gov This modulation of the gut microbiota was associated with improvements in insulin resistance and metabolic disorders. mdpi.com In one study, zeaxanthin supplementation resulted in a 29.04% increase in the number of Operational Taxonomic Units (OTUs), a measure of microbial diversity. mdpi.comnih.gov The Chao1 and Shannon indices, which also measure diversity and richness, were significantly increased following zeaxanthin intervention. mdpi.com

Further studies have identified specific changes in bacterial populations. Zeaxanthin accumulation was associated with an increased abundance of Lachnospiraceae, Proteobacteria, and Parabacteroides. nih.govresearchgate.net These changes are indicative of enhanced short-chain fatty acid production, improved intestinal integrity, and a more favorable environment for anaerobic bacteria. nih.govresearchgate.net Other research has noted that xanthophylls like lutein and zeaxanthin may have a greater impact on modifying the intestinal microbiota composition compared to carotenes. nih.gov The interaction between zeaxanthin and the gut microbiota also leads to alterations in the host's metabolome, affecting pathways such as tyrosine metabolism and fatty acid biosynthesis, and suppressing levels of metabolites like trimethylamine (B31210) N-oxide (TMAO). nih.govresearchgate.net These findings suggest that zeaxanthin promotes gut microbiome homeostasis and influences the interplay between the host and gut microbes through the production of signaling metabolites. nih.govresearchgate.net

Table 2: Effects of Zeaxanthin on Gut Microbiota in Animal Models

| Parameter | Observation | Specific Bacterial Genera/Families Affected | Reference |

|---|---|---|---|

| Microbial Diversity | Increased number of Operational Taxonomic Units (OTUs) by 29.04%. | Not specified | mdpi.comnih.gov |

| Significantly increased Chao1 and Shannon diversity indices. | Not specified | mdpi.com | |

| Bacterial Abundance | Increased abundance of beneficial bacteria. | Lachnospiraceae, Proteobacteria, Parabacteroides, Bacteroides, Akkermansia | mdpi.comnih.govresearchgate.net |

| Decreased abundance of pathogenic bacteria. | Not specified | mdpi.comnih.gov | |

| Metabolomic Changes | Altered tyrosine metabolism, branched-chain fatty acid oxidation, fatty acid biosynthesis. | Not applicable | nih.govresearchgate.net |

Advanced Analytical Methodologies for Zeaxanthin, 3s,3 S

Extraction and Sample Preparation Techniques for Complex Matrices

The primary goal of sample preparation is to extract (3S,3'S)-Zeaxanthin from the sample matrix while minimizing degradation and isomerization. acs.org The choice of method depends heavily on the nature of the matrix, with different approaches required for plant tissues, animal tissues, and food products.

Commonly employed techniques include:

Solvent Extraction: This is the most fundamental technique, often involving homogenization of the sample in an organic solvent. Acetone, ethanol, hexane, and methanol, or mixtures thereof, are frequently used. oup.comchalcogen.ro To prevent oxidative degradation during the process, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) are often added to the extraction solvents. chalcogen.ro

Saponification: In matrices with high lipid content, such as egg yolks or fish flesh, saponification (alkaline hydrolysis) is a critical step. chalcogen.ro This process uses a strong base, like potassium hydroxide (KOH) in ethanol, to hydrolyze triglycerides and phospholipids into water-soluble soaps and glycerol, allowing the non-saponifiable carotenoids, including zeaxanthin (B1683548), to be easily extracted into an organic solvent like hexane. fao.org

Matrix Solid-Phase Dispersion (MSPD): MSPD is a mild and rapid technique that is particularly effective for sensitive biological tissues like the retina and plant materials such as spinach. acs.org It involves blending the solid sample directly with a solid-phase sorbent (e.g., C18). The carotenoids are then eluted with a suitable solvent. This method integrates extraction, enrichment, and cleanup into a single step, minimizing the risk of artifact formation and isomerization. acs.orgresearchgate.net

Enzyme-Assisted Extraction: For matrices with robust cell walls, such as yeast, enzymatic hydrolysis can significantly improve extraction efficiency. nih.gov Specific enzymes are used to break down the cell wall components, releasing the intracellular contents, including carotenoids, for subsequent solvent extraction. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (CO₂), SFE offers a "green" alternative for extraction. By modifying temperature and pressure, the solvating power of CO₂ can be tuned. The addition of a co-solvent like ethanol can enhance the extraction of more polar carotenoids. This technique was shown to be effective in extracting 3'-epilutein, a related carotenoid. google.com

The following table summarizes various extraction methodologies applied to different matrices for the analysis of zeaxanthin stereoisomers.

| Method | Matrix | Key Reagents/Conditions | Purpose/Advantage | Source |

| Matrix Solid-Phase Dispersion (MSPD) | Spinach, Retina | C18 sorbent, Acetone/Water | Mild, rapid, and artifact-free extraction directly from solid tissues. | acs.org |

| Solvent Extraction with Saponification | Maize Kernels | 30% KOH in ethanol, Hexane, Acetone | Removes interfering lipids and facilitates extraction from a complex grain matrix. | chalcogen.ro |

| Solvent Extraction | Food Samples | Acetone, n-Hexane | Standard method for general food analysis. | oup.com |

| Enzyme-Assisted Extraction | Yeast (Kluyveromyces marxianus) | FoodPro® CBL enzyme, Acetone | Hydrolyzes cell walls to enhance the release and extraction of intracellular carotenoids. | nih.govresearchgate.net |

| Supercritical Fluid Extraction (SFE) | Carotenoid Mixture | Supercritical CO₂, Ethanol (cosolvent) | Green chemistry approach, selective extraction based on solubility differences. | google.com |

Chromatographic Separation and Detection

Chromatography is the cornerstone of zeaxanthin analysis, enabling the separation of (3S,3'S)-Zeaxanthin from other carotenoids and, most importantly, from its stereoisomers.

HPLC is the most widely used technique for the separation and quantification of zeaxanthin stereoisomers. oup.com The success of the separation is highly dependent on the stationary phase (column) and the mobile phase composition.

Stationary Phases: While traditional C18 columns can separate zeaxanthin from lutein (B1675518), they are often insufficient for resolving the three stereoisomers of zeaxanthin. C30 columns are preferred due to their enhanced shape selectivity, which allows for the baseline separation of carotenoid isomers, including geometric (cis/trans) and stereoisomers. acs.orgresearchgate.netchromatographytoday.com For dedicated stereoisomer separation, chiral stationary phases are employed. For instance, a Polyvinyl alcohol-Silica (PVA-Sil) column has been successfully used to separate and quantify (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin (B1235934). nih.gov

Mobile Phases: Mobile phases typically consist of a mixture of solvents. Isocratic (constant composition) or gradient (changing composition) elution can be used. Common solvent systems include hexane/isopropanol for chiral separations, and mixtures of methanol, acetonitrile, and water for reversed-phase C30 columns. nih.govoup.comsielc.com

Detection: The most common method of detection is UV-Visible or Diode Array Detection (DAD), with the wavelength set at the maximum absorbance for zeaxanthin, which is approximately 450 nm. acs.orgoup.com DAD provides spectral information, confirming the identity of the peak. HPLC systems can also be coupled with a mass spectrometer (MS) for definitive identification. acs.orgthermofisher.com

The table below details exemplary HPLC conditions used for the separation of zeaxanthin stereoisomers.

| Column | Mobile Phase | Flow Rate | Detection | Application | Source |

| C30 Develosil RP-aqueous | Isocratic: Methanol (49.96%), Acetonitrile (49.96%), Triethylamine (0.08%) | 1.2 mL/min | DAD at 445 nm | Quantification of lutein and zeaxanthin in foods. | oup.com |

| C30 Phase | Gradient: Acetone/Water | 1.0 mL/min | UV-Vis at 450 nm; coupled to MS and NMR | Separation of lutein and zeaxanthin stereoisomers in spinach and retina. | acs.org |

| Chiral PVA-Sil | Isocratic: Hexane/Isopropanol (90:10, v/v) | 2.0 mL/min | DAD at 450 nm | Quantification of (3R,3'R)-, (3S,3'S)-, and meso-zeaxanthin in trout flesh. | nih.gov |

| Primesep B (Mixed-Mode) | Isocratic: Water, Acetonitrile, Sulfuric acid | Not specified | Vis at 450 nm | Analysis of lutein and zeaxanthin in supplements. | sielc.com |

UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and lower solvent consumption, making it a "greener" and more efficient technique. nih.gov A UHPLC-based method has been developed and validated for the rapid and reproducible quantification of zeaxanthin and lutein in corn grains, demonstrating its superiority over conventional HPLC methods in terms of speed and sustainability. nih.gov

Gas Chromatography (GC) is generally not a suitable technique for the analysis of carotenoids like (3S,3'S)-Zeaxanthin. The primary limitations are the high molecular weight and low volatility of these compounds. Zeaxanthin (C₄₀H₅₆O₂) has a molecular weight of 568.87 g/mol and will decompose at the high temperatures required for volatilization in a GC inlet. While derivatization to increase volatility is a theoretical possibility, it is a complex process for a molecule with a long conjugated polyene chain and two hydroxyl groups, and it is not a standard practice in carotenoid analysis. The robust and highly effective liquid chromatography methods available make GC an impractical choice.

While not typically used for precise quantification, Thin-Layer Chromatography (TLC) serves as a valuable tool in the analysis of (3S,3'S)-Zeaxanthin, particularly for preparative purposes and for monitoring chemical reactions. researchgate.net For instance, in the partial synthesis of (3R,3'S)-astaxanthin from lutein, the intermediate product, (3R,3'S)-zeaxanthin, can be purified from the crude reaction mixture using preparative TLC on silica gel plates. mdpi.com The different components of the mixture separate into bands on the plate, which can then be physically scraped off and eluted with a solvent to isolate the pure compound. It is also used as a rapid screening method to assess the presence of carotenoids in an extract before committing to more time-consuming HPLC analysis. researchgate.net

Spectroscopic Characterization

Following chromatographic separation, spectroscopic techniques are essential for the unambiguous confirmation of the identity and structure of (3S,3'S)-Zeaxanthin.

UV-Visible (UV-Vis) Spectroscopy: This is the most straightforward spectroscopic technique for carotenoid analysis. Zeaxanthin exhibits a characteristic absorption spectrum in the visible range due to its long conjugated polyene backbone. In solvents like hexane or ethanol, it shows a primary absorption maximum (λmax) around 450 nm, with two smaller shoulder peaks at approximately 420 nm and 480 nm. nih.govoup.com This spectrum is used for detection following HPLC and for quantification using a standard curve or a molar extinction coefficient. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the analyte. When coupled with HPLC (LC-MS), it is a powerful tool for confirming the identity of a chromatographic peak. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a commonly used technique for carotenoids, as it provides a strong signal for the molecular ion [M+H]⁺. thermofisher.com For zeaxanthin (C₄₀H₅₆O₂), this would correspond to a mass-to-charge ratio (m/z) of approximately 569.5. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for complete structural elucidation, including stereochemistry. While requiring a relatively large amount of pure sample, coupling HPLC directly to an NMR spectrometer (HPLC-NMR) allows for the unequivocal identification of each stereoisomer directly from a separated mixture. acs.orgresearchgate.net ¹³C-NMR studies have been instrumental in confirming the structures of various zeaxanthin and lutein isomers. researchgate.net

Resonance Raman Spectroscopy: This specialized technique can be used as a probe to study the molecular environment and aggregation state of zeaxanthin. Changes in the resonance Raman spectrum of zeaxanthin when incorporated into phospholipid membranes have been used to investigate its behavior during lipid phase transitions, suggesting it forms aggregates in the gel state and monomers in the liquid crystal state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy